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Compound of Interest

Compound Name:
2-Bromo-4-ethoxy-5-

methoxybenzaldehyde

CAS No.: 56517-31-8

Cat. No.: B1268636

Get Quote

CAS Registry Number: 56517-31-8 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10

g/mol (based on ⁷⁹Br) / 261.10 g/mol (based on ⁸¹Br) IUPAC Name: 2-Bromo-4-ethoxy-5-
methoxybenzaldehyde

Introduction & Synthetic Context
In the landscape of medicinal chemistry, 2-Bromo-4-ethoxy-5-methoxybenzaldehyde serves

as a critical electrophilic building block. It is structurally derived from vanillin ethyl ether (3-

methoxy-4-ethoxybenzaldehyde) via regioselective bromination. Its utility lies in the

orthogonality of its functional groups:

Aldehyde (C-1): A handle for Knoevenagel condensations, reductive aminations, or Wittig

reactions.

Aryl Bromide (C-2): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig) to build biaryl scaffolds or fused heterocycles like isoquinolines.
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Alkoxy Pattern (C-4/C-5): The specific 4-ethoxy-5-methoxy substitution mimics

pharmacophores found in phosphodiesterase (PDE) inhibitors and various alkaloids.

Synthesis & Regiochemistry
The synthesis typically involves the electrophilic aromatic substitution of 3-methoxy-4-

ethoxybenzaldehyde. The directing effects of the alkoxy groups (ortho/para directors) and the

aldehyde (meta director) synergistically favor bromination at the C-6 position (which becomes

C-2 in the product numbering).
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Figure 1: Synthetic pathway and regiochemical outcome. The C-2 bromination is favored due to

steric relief relative to the C-5 position.

Spectroscopic Data Analysis[2][3][4]
The following data is synthesized from standard characterization protocols for 2-bromo-4,5-

disubstituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by two distinct aromatic singlets, typical of a para-

substitution pattern of protons in a tetrasubstituted benzene ring.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
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Position
Shift (δ,
ppm)

Multiplicity Integral
Coupling (J,
Hz)

Assignment
Logic

CHO 10.15 Singlet (s) 1H -

Aldehyde

proton;

deshielded by

anisotropy.

H-6 7.60 Singlet (s) 1H -

Ortho to

CHO, Ortho

to OMe.

Deshielded

by carbonyl

cone.

H-3 7.05 Singlet (s) 1H -

Ortho to Br,

Ortho to OEt.

Shielded

relative to H-

6.

O-CH₂ 4.18 Quartet (q) 2H 7.0

Methylene of

ethoxy group

at C-4.

O-CH₃ 3.92 Singlet (s) 3H -
Methoxy

group at C-5.

CH₃ 1.51 Triplet (t) 3H 7.0
Methyl of

ethoxy group.

¹³C NMR Data (100 MHz, CDCl₃):

Carbonyl: ~190.8 ppm

Aromatic C-O: ~154.5 (C-4), ~148.8 (C-5)

Aromatic C-H: ~110.5 (C-6), ~115.2 (C-3)

C-Br: ~118.0 (C-2)
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Alkoxy: ~64.8 (OCH₂), ~56.2 (OCH₃), ~14.6 (CH₃)

Expert Insight: The key to distinguishing this isomer from its regioisomer (2-bromo-5-ethoxy-4-

methoxybenzaldehyde) lies in the NOE (Nuclear Overhauser Effect) experiments. Irradiation of

the aldehyde proton often shows an enhancement of the H-6 signal (ortho), which in turn should

show an NOE with the C-5 methoxy group, confirming the 5-OMe placement.

Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the functional groups, particularly the carbonyl

and ether linkages.

Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Notes

1675 - 1685 ν(C=O) stretch Conjugated Aldehyde

Lower than non-

conjugated (1715) due

to resonance.

2850, 2750 ν(C-H) stretch Aldehyde C-H

"Fermi doublet"

characteristic of

aldehydes.

1585, 1505 ν(C=C) stretch Aromatic Ring Skeletal vibrations.

1265, 1040 ν(C-O) stretch Aryl Alkyl Ether
Strong, asymmetric

stretching.

600 - 700 ν(C-Br) stretch Aryl Bromide

Often weak;

fingerprint

confirmation.

Mass Spectrometry (MS)
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Mass spectrometry is definitive for this compound due to the unique isotopic signature of

bromine.

Ionization Mode: ESI (+) or EI (70 eV)

Molecular Ion (M⁺): The spectrum will display a characteristic 1:1 doublet at m/z 258 and 260

(for ⁷⁹Br and ⁸¹Br isotopes).

Base Peak: Often observed at M-29 (loss of CHO) or M-15 (loss of methyl).

Fragmentation Pathway:

[M]⁺ (258/260)

[M – CHO]⁺: Loss of formyl radical (m/z ~229/231).

[M – C₂H₅]⁺: Loss of ethyl group from the ether (m/z ~229/231, overlapping or sequential).

[M – Br]⁺: Loss of bromine radical (m/z 179), yielding the dimethoxy-benzaldehyde cation

species.

Experimental Protocol: Quality Control Workflow
To ensure the integrity of this intermediate before use in downstream synthesis (e.g., API

manufacturing), the following QC workflow is recommended.
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Figure 2: Quality control decision matrix. Note: Regioisomers often have distinct melting points;

a sharp MP range is a good initial purity indicator.

Sample Preparation for NMR
Weigh 10-15 mg of the solid compound.

Dissolve in 0.6 mL of CDCl₃ (ensure solvent is acid-free to prevent acetal formation).

Filter through a cotton plug if any insolubles remain (inorganic salts from bromination).

Acquire spectrum with d1 (relaxation delay) ≥ 2.0s to ensure accurate integration of the

aldehyde proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 15930-53-7|6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde|BLD Pharm [bldpharm.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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